molecular formula C18H18N2O3 B5571226 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5571226
M. Wt: 310.3 g/mol
InChI Key: HTNYHBYZPGPEDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules related to 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves multiple steps starting from 2,4-dimethylcarbolic acid, which is refluxed with ethyl 2-bromoacetate to form ethyl 2-(2,4-dimethylphenoxy)acetate. This compound is then converted into the corresponding hydrazide, and further reacted with CS2 in the presence of KOH to yield 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol. Subsequent reactions lead to the formation of N'-substituted derivatives bearing ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine functional groups, demonstrating the molecule's versatile reactivity and potential for generating diverse derivatives (Rasool et al., 2016).

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole derivatives showcases intramolecular hydrogen bonds and intermolecular interactions, such as C—H⋯π and C—H⋯O, which contribute to the stability and reactivity of these compounds. These interactions play a significant role in the compound's behavior and its potential interactions with other molecules (Chen et al., 2004).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-oxadiazole derivatives involves a variety of reactions, including thermolysis and retro-ene reactions, leading to the formation of novel compounds with unique properties. These reactions highlight the compound's reactivity and its potential for further chemical transformations, which could be exploited for various applications (Kassam & Warkentin, 1994).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as their crystalline forms and luminescent properties, are influenced by their molecular structure and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in materials science (Reck et al., 2003).

Scientific Research Applications

Synthesis and Anticancer Activity

Research has been conducted on the synthesis of oxadiazole analogs, including compounds related to 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, to evaluate their anticancer activities. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer, underlining the potential of oxadiazole derivatives in cancer therapy (Ahsan et al., 2014).

Antimicrobial and Antibacterial Activities

Another study focused on the synthesis of novel 1,2,4-triazole derivatives, which, while not directly mentioning 5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, is relevant due to the similar chemical scaffolding and potential antimicrobial properties. These compounds exhibited moderate to good antimicrobial activities against various test microorganisms, showcasing the versatility of oxadiazole derivatives in combating infections (Bektaş et al., 2010).

Antibiotic Effect and Lipoxygenase Activity

A specific study on compounds bearing the 1,3,4-oxadiazol moiety, including the target compound's analogs, investigated their antibiotic effect against Gram-positive and Gram-negative bacteria and their lipoxygenase activity. This research highlights the potential pharmaceutical applications of oxadiazole derivatives in developing new therapeutic agents with antibacterial and anti-inflammatory properties (Rasool et al., 2016).

Material Science Applications

Oxadiazole derivatives, including those related to the target compound, have also found applications in material science. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups were synthesized, demonstrating high thermal stability and potential applications in high-performance materials due to their solubility in polar organic solvents and thermal properties (Hamciuc et al., 2005).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of many oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-9-16(13(2)10-12)22-11-17-19-18(20-23-17)14-5-7-15(21-3)8-6-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNYHBYZPGPEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,4-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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